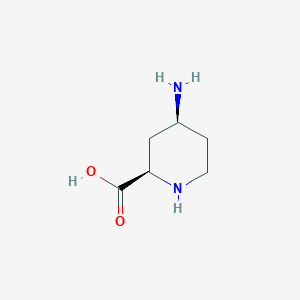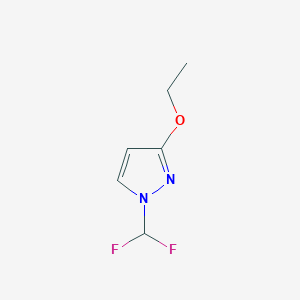
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the potentially hazardous chemicals involved .
Analyse Des Réactions Chimiques
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets often include thiol groups in cysteine residues of proteins, which can alter their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one include:
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one: This compound has an ethoxy group instead of a mercapto group, which affects its reactivity and applications.
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one: Lacks the mercapto group, making it less reactive in certain types of chemical reactions. The presence of the mercapto group in this compound makes it unique and more versatile in its applications compared to these similar compounds.
Propriétés
Formule moléculaire |
C10H10Cl2OS |
|---|---|
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
Clé InChI |
JIOPENVUEINLJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)



![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)




![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)



![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
